molecular formula C17H15N5O2S2 B2852245 N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351622-38-2

N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Numéro de catalogue: B2852245
Numéro CAS: 1351622-38-2
Poids moléculaire: 385.46
Clé InChI: LSRJISRYDIBZMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2S2 and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the key considerations in designing a synthesis route for this compound?

Methodological Answer:
The synthesis requires multi-step reactions, often starting with functionalization of the thiazolo[5,4-c]pyridine core. Critical steps include:

  • Acylation : Introducing the thiophen-2-yl acetyl group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) to prevent oxidation .
  • Amide bond formation : Pyrazine-2-carboxamide attachment using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF) .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethanol/water) to isolate intermediates and final products .
    Key Parameters :
ParameterOptimal RangeReference
Temperature0–25°C (coupling steps)
SolventAnhydrous DMF or THF
Reaction Time12–24 hours (amide bond)

Q. Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the thiazolo-pyridine ring and pyrazine carboxamide. Key signals: thiophene protons (δ 6.8–7.4 ppm), pyrazine carbons (δ 150–160 ppm) .
  • HPLC : Use C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%). Retention time consistency confirms batch reproducibility .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out byproducts .

Q. Basic: How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 4–9) at 40°C for 48 hours. Monitor degradation via HPLC; >90% recovery indicates robustness .
  • Light Sensitivity : Expose to UV-Vis light (254 nm) for 24 hours. Absence of new HPLC peaks confirms photostability .
  • Storage : Store lyophilized at -20°C in amber vials with desiccants to prevent hydrolysis/oxidation .

Q. Advanced: How can researchers optimize low yields in the final amidation step?

Methodological Answer:

  • Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC/DMAP or PyBOP, to enhance coupling efficiency .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions. Use DoE (Design of Experiments) to model solvent/reagent interactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 12–24 hours) while maintaining yields >80% .

Q. Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the thiophene (e.g., thiophen-3-yl) or pyrazine (e.g., methyl substitution) moieties. Compare IC₅₀ values in target assays (e.g., kinase inhibition) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., EGFR). Validate with SPR (Surface Plasmon Resonance) .

Q. Advanced: How can computational methods streamline reaction design?

Methodological Answer:

  • Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify energy barriers in acylation/amidation steps .
  • Machine Learning : Train models on existing reaction data (e.g., solvents, yields) to predict optimal conditions for novel analogs .

Q. Advanced: How to resolve contradictions in NMR data for regioisomeric impurities?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., thiazolo-pyridine H4 vs. H5) to confirm regiochemistry .
  • Spiking Experiments : Add a pure reference standard to the sample; disappearance of a split peak confirms impurity identity .

Q. Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays : Validate target inhibition using both biochemical (e.g., fluorescence polarization) and cellular (e.g., Western blot) assays .
  • Meta-Analysis : Apply statistical tools (e.g., Pearson correlation) to compare datasets from independent studies, controlling for variables like cell line/passage number .

Q. Advanced: What experimental design principles apply to reaction parameter optimization?

Methodological Answer:

  • Factorial Design : Use 2³ factorial experiments to test temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%). Analyze via ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) to maximize yield .

Q. Advanced: How to handle heterogeneous reaction mixtures during synthesis?

Methodological Answer:

  • Phase-Transfer Catalysis : Add tetrabutylammonium bromide (TBAB) to improve solubility of polar intermediates in non-polar solvents .
  • Ultrasonic Irradiation : Enhance mixing in biphasic systems (e.g., H₂O/CH₂Cl₂), reducing reaction time by 30–50% .

Propriétés

IUPAC Name

N-[5-(2-thiophen-2-ylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c23-15(8-11-2-1-7-25-11)22-6-3-12-14(10-22)26-17(20-12)21-16(24)13-9-18-4-5-19-13/h1-2,4-5,7,9H,3,6,8,10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRJISRYDIBZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.